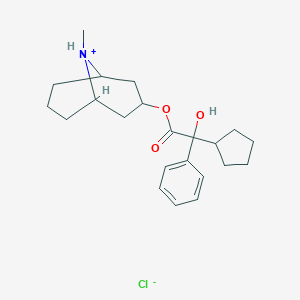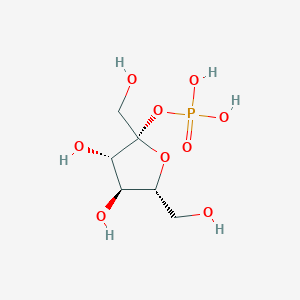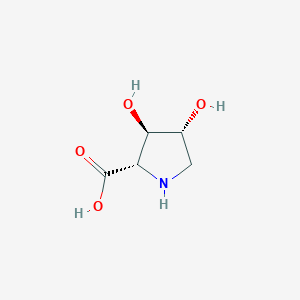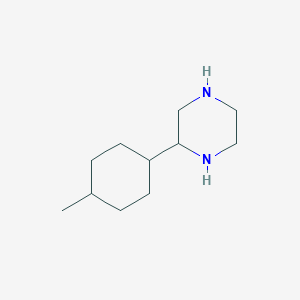
2-(4-Methylcyclohexyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylcyclohexyl)piperazine (MCHP) is a chemical compound that belongs to the piperazine family. It is a cyclic amine that is widely used in scientific research due to its ability to interact with various receptors in the brain. MCHP is a potent agonist of the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. In
Mecanismo De Acción
2-(4-Methylcyclohexyl)piperazine exerts its effects by binding to and activating the 5-HT1A and 5-HT2A receptors in the brain. These receptors are part of the serotonin system, which plays a crucial role in regulating mood, anxiety, and cognition. Activation of the 5-HT1A receptor by 2-(4-Methylcyclohexyl)piperazine leads to an increase in serotonin release, which in turn leads to anxiolytic and antidepressant-like effects. Activation of the 5-HT2A receptor by 2-(4-Methylcyclohexyl)piperazine leads to changes in neuronal activity and synaptic plasticity, which are thought to underlie the cognitive effects of 2-(4-Methylcyclohexyl)piperazine.
Biochemical and Physiological Effects:
2-(4-Methylcyclohexyl)piperazine has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase serotonin release in the brain, which leads to anxiolytic and antidepressant-like effects. 2-(4-Methylcyclohexyl)piperazine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and plasticity. Additionally, 2-(4-Methylcyclohexyl)piperazine has been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Methylcyclohexyl)piperazine is a useful tool for investigating the role of serotonin receptors in the brain. It has several advantages over other compounds, including its high potency and selectivity for the 5-HT1A and 5-HT2A receptors. However, there are also limitations to the use of 2-(4-Methylcyclohexyl)piperazine in lab experiments. For example, 2-(4-Methylcyclohexyl)piperazine has a relatively short half-life, which can make it challenging to study its effects over extended periods. Additionally, 2-(4-Methylcyclohexyl)piperazine has been shown to have some off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research on 2-(4-Methylcyclohexyl)piperazine. One promising area is the development of new drugs that target the serotonin system for the treatment of mood disorders. 2-(4-Methylcyclohexyl)piperazine could serve as a starting point for the development of new drugs with improved potency and selectivity. Another future direction is the investigation of the molecular mechanisms underlying the cognitive effects of 2-(4-Methylcyclohexyl)piperazine. Understanding these mechanisms could lead to the development of new drugs for the treatment of cognitive disorders. Finally, there is a need for further research to clarify the off-target effects of 2-(4-Methylcyclohexyl)piperazine and to develop new compounds with improved specificity.
Métodos De Síntesis
2-(4-Methylcyclohexyl)piperazine can be synthesized through a series of chemical reactions involving the condensation of 4-methylcyclohexanone with piperazine. The reaction is catalyzed by a strong acid, such as sulfuric acid, and requires careful temperature control and purification to obtain a high yield of pure 2-(4-Methylcyclohexyl)piperazine. The synthesis of 2-(4-Methylcyclohexyl)piperazine is a complex process that requires specialized knowledge and equipment, making it challenging for non-experts to produce.
Aplicaciones Científicas De Investigación
2-(4-Methylcyclohexyl)piperazine is a versatile compound that has been used in various scientific studies to investigate the role of serotonin receptors in the brain. It has been shown to have anxiolytic and antidepressant-like effects in animal models, making it a promising candidate for the development of new drugs for the treatment of mood disorders. 2-(4-Methylcyclohexyl)piperazine has also been used to study the effects of serotonin on cognitive function, memory, and learning. Additionally, 2-(4-Methylcyclohexyl)piperazine has been used as a tool to investigate the molecular mechanisms underlying drug addiction and withdrawal.
Propiedades
Número CAS |
100416-32-8 |
|---|---|
Fórmula molecular |
C11H22N2 |
Peso molecular |
182.31 g/mol |
Nombre IUPAC |
2-(4-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C11H22N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h9-13H,2-8H2,1H3 |
Clave InChI |
BSTJHDVMXXIZEN-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C2CNCCN2 |
SMILES canónico |
CC1CCC(CC1)C2CNCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10319.png)
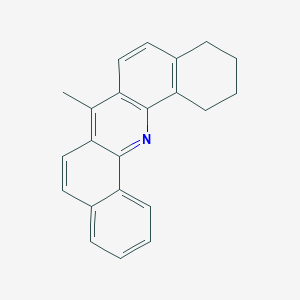

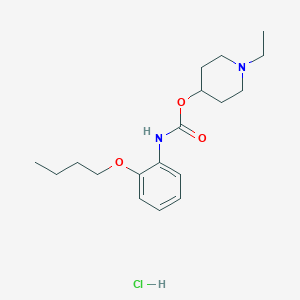




![2-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B10333.png)
